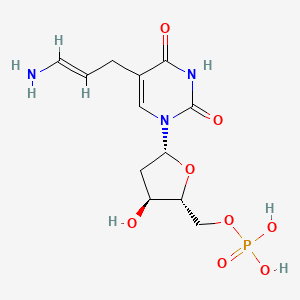![molecular formula C9H12N2O3 B12933563 6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound with a unique structure that combines pyrazole and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with an oxazole derivative, followed by cyclization and carboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or bromides.
Applications De Recherche Scientifique
6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
Uniqueness
6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
6-propan-2-yl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)7-6(9(12)13)8-11(10-7)3-4-14-8/h5H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
LQNFAJAHDYWRNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN2CCOC2=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


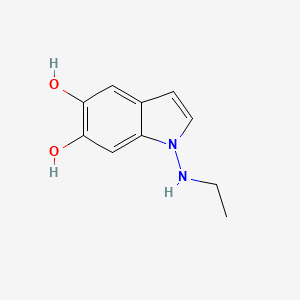
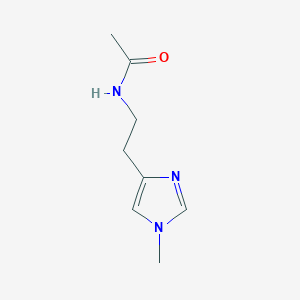
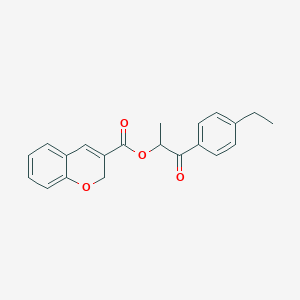
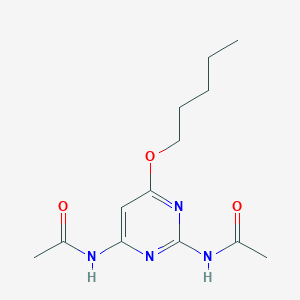
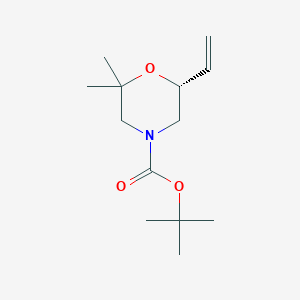
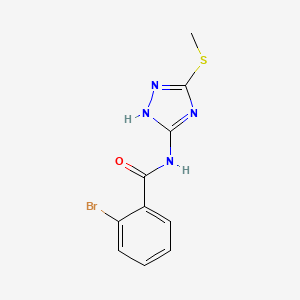

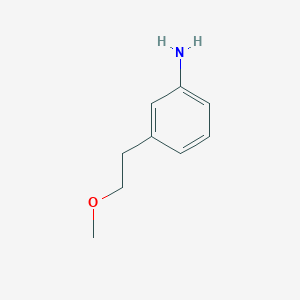
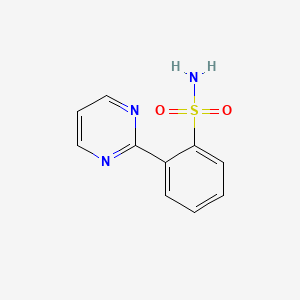
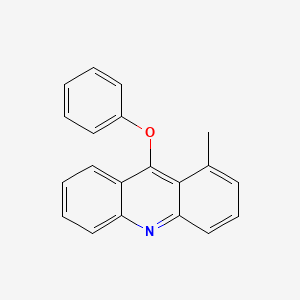

![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
